molecular formula C8H16O2 B042987 Ethyl hexanoate CAS No. 123-66-0

Ethyl hexanoate

Cat. No. B042987
CAS RN: 123-66-0
M. Wt: 144.21 g/mol
InChI Key: SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl hexanoate can be synthesized through several methods, including enzymatic synthesis and chemical reactions. The enzymatic synthesis of ethyl hexanoate, using immobilized Rhizomucor miehei lipase (RML), demonstrates specificity and efficiency under optimized conditions, highlighting the potential for biocatalysis in ester production (Chowdary & Prapulla, 2003). Additionally, the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate showcases a chemical route for its synthesis, serving as a key intermediate for other significant compounds (Guindon et al., 1985).

Molecular Structure Analysis

The molecular structure of ethyl hexanoate is crucial for its chemical behavior and properties. While specific studies directly detailing the molecular structure analysis of ethyl hexanoate were not identified in the search, understanding its molecular structure is fundamental to exploring its synthesis and reactivity. The ester group within ethyl hexanoate plays a significant role in its chemical reactions and physical properties.

Chemical Reactions and Properties

Ethyl hexanoate participates in various chemical reactions, including esterification and transesterification processes. These reactions are critical for its synthesis and functionalization. The enzymatic synthesis approach, employing acyl transfer reactions, showcases the compound's reactivity and the influence of reaction parameters on ester synthesis efficiency (Chowdary & Prapulla, 2003).

Physical Properties Analysis

The physical properties of ethyl hexanoate, such as solubility, boiling point, and odor, are influenced by its molecular structure. These properties are essential for its applications in the flavor and fragrance industry. The synthesis and properties of 2-ethyl-1-hexanol, a related compound, have been studied, indicating the importance of understanding the physical properties of such esters (Virgana, Subagjo, & Gunawan, 2019).

Chemical Properties Analysis

The chemical properties of ethyl hexanoate, including reactivity and stability, are central to its applications and synthesis. Studies on the synthesis and functionalization of unsaturated polyethylene highlight the broader context of ethyl hexanoate's chemical behavior and its relevance in polymer science (Chung, Lu, & Li, 1994).

Scientific Research Applications

  • Synthesis of Key Intermediates in Pharmaceuticals : Ethyl hexanoate is used in synthesizing Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key intermediate in Mevinolin and Compactin, using dimethylboron bromide as a regio-specific reagent (Guindon, Yoakim, Bernstein, & Morton, 1985).

  • Quality Control in Alcoholic Beverages : A gas chromatography-flame ionization detector method was developed to quantify medium-chain fatty acids and ethyl hexanoate in alcoholic beverages, aiding in quality control (Takahashi & Goto-Yamamoto, 2011).

  • Liquid Crystalline Media for Biological Studies : Ethyl hexanoate is involved in the preparation of nonionic liquid crystalline media, suitable for aligning biological macromolecules in magnetic fields, offering pH and salt insensitivity (Rückert & Otting, 2000).

  • Enhancement of Glassy Dynamics : The confinement of 2-ethyl-1-hexanol in nanopores increases its effective free volume, thus enhancing its glassy dynamics, controlled mainly by density variation (Kipnusu et al., 2015).

  • Safety as a Fragrance Ingredient : Ethyl hexanoate is deemed safe for use as a fragrance ingredient, with no known adverse effects on human health (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Catalysis and Synthesis : Solid superacids and sodium bisulfate complex catalysts show good catalytic activity in synthesizing Ethyl hexanoate with high esterification rates, indicating promising industrial applications (Yan-ping, 2010).

  • Food Packaging Applications : Ethyl hexanoate transfer in paper and plastic food packaging films is controlled by diffusivity. It's noted that treated paper shows higher permeability than biOPP, and permeability cannot be calculated solely from diffusivity and solubility coefficients (Dury-Brun et al., 2008).

  • Role in Sustainability Metrics : Research on sustainability metrics in chemical processes includes the study of ethyl hexanoate. This research emphasizes the importance of anticipating process configurations and considering dynamic information from laboratory research for early-stage applications (Patel et al., 2015).

  • Emission Reduction in Diesel Engines : Diesel-glycerol derivative blends, including ethyl hexanoate, show potential in reducing emissions in diesel engines, contributing to environmental sustainability (Oprescu et al., 2014).

  • Biomedical Research : Ethyl hexanoate is involved in studies for aligning biological macromolecules, useful in NMR experiments and potentially beneficial in biomedical research (Rückert & Otting, 2000).

Safety And Hazards

Ethyl hexanoate is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling Ethyl hexanoate .

Future Directions

The global market for Ethyl hexanoate is expected to grow in the future . It is used in various industrial sectors, especially in the food and beverage, cosmetic, and pharmaceutical industries . The demand for naturally synthesized flavors and fragrances like Ethyl hexanoate is increasing due to their high market demand .

properties

IUPAC Name

ethyl hexanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
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InChI Key

SHZIWNPUGXLXDT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID3021980
Record name Ethyl hexanoate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour
Record name Hexanoic acid, ethyl ester
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Record name Ethyl hexanoate
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Boiling Point

166.00 to 168.00 °C. @ 760.00 mm Hg
Record name Ethyl hexanoate
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Solubility

0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol)
Record name Ethyl hexanoate
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Density

0.867-0.871
Record name Ethyl hexanoate
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Vapor Pressure

1.56 [mmHg]
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Product Name

Ethyl hexanoate

CAS RN

123-66-0
Record name Ethyl hexanoate
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Record name Hexanoic acid, ethyl ester
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Record name Ethyl hexanoate
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Melting Point

-67.5 °C
Record name Ethyl hexanoate
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 15, 3.75 g. of ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate and 1.94 g. of 2,4-dihydroxyacetophenone were reacted to provide the intermediate ethyl hexanoate derivative which was then hydrolyzed to provide 0.95 g. of the title product as an oil.
Name
ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry pressure bottle, 3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester (200 mg, 0.390 mmol) was dissolved in 50% Toluene/NMP (10 ml). To the solution, 2-amino thiazole (59 mg, 0.585 mmol), Cesium carbonate (191 mg, 0.585 mmol), 2(dicyclohexylphosphino)biphenyl (14 mg, 0.040 mmo), tris (dibenzyledeneacetone)-dipalladium (0) 99 mg, 0.010 nmol) were added. The bottle was then purged for 5 minutes by passing a slow stream of argon through the mixture while stirring. As the bottle was ready to be capped, the argon flow was increased. After capping, the reaction vessel was then immersed in an oil bath heated to 100° C. for 18 hours. An aliquout was removed and checked by TLC. The cooled reaction mixture was then diluted with Ethyl Acetate (200 ml) and washed with water 3 times. The organic phase was again washed with 1N HCl (200 ml), followed with brine. The collected organic phase was dried over MgSO4, filtered and evaporated to dryness to give an oil, which was purified by flash Chromatography, eluded with 30% to 50% ethyl acetate in Hexanes in 30 minutes to give 205 mg (35%) of 3-[3-1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-5-phenylamino-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid Ethyl ester. LCMS (ESMS): m/z 524.65 (M+H).
Name
3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Toluene NMP
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzyledeneacetone)-dipalladium (0)
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-[5-Amino-3-(1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid: ethyl ester (50 mg, 0.111 mmol) in THF (30 ml) was added TMS isocynate (1.73 mg, 15 mmol). The solution was stirred at RT for 3 hours. The reaction was checked by LCMS. To the reaction mixture an aqeous solution of Sodium bicarbonate (60 ml) was added. The resulting mixture, stirred for another 30 minutes, was then extracted with Ethyl Acetate. The organic layer, dried over MgSO4, was filtered and evaporated to dryness to give a dark residue. The residue was purified by prep TLC, eluded with 10% methanol in Dichloromethane to give 10 mg (18%) of 3-[3-1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-5-ureido-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid ethyl ester. LCMS (ESMS): m/z 491.58 (M+H).
Name
3-[5-Amino-3-(1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.73 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl hexanoate
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Ethyl hexanoate

Citations

For This Compound
18,100
Citations
SY Han, ZY Pan, DF Huang, M Ueda, XN Wang… - Journal of Molecular …, 2009 - Elsevier
… lipase B (CALB) on the cell surface was constructed and used as a whole-cell biocatalyst to catalyze the esterification of hexanoic acid and ethanol for the preparation of ethyl hexanoate…
Number of citations: 74 www.sciencedirect.com
G Zhang, M Xie, X Kang, M Wei, Y Zhang, Q Li, X Wu… - LWT, 2022 - Elsevier
… pathway of ethyl hexanoate was optimized, and the production of ethyl hexanoate reached … ethyl hexanoate and the improvement of ethyl hexanoate production in Baijiu fermentation. …
Number of citations: 4 www.sciencedirect.com
GV Chowdary, SG Prapulla - International journal of food …, 2003 - Wiley Online Library
Summary Enzymatic synthesis of ethyl hexanoate by means of an acyl transfer reaction has … Rhizomucor miehei lipase showed more specificity than other lipases when ethyl hexanoate …
Number of citations: 21 ifst.onlinelibrary.wiley.com
C Dury-Brun, Y Hirata, V Guillard, V Ducruet… - Journal of food …, 2008 - Elsevier
… Ethyl hexanoate diffusivity values were significantly different between … , ethyl hexanoate diffusivity was always higher through the treated paper than through the biOPP. Ethyl hexanoate …
Number of citations: 33 www.sciencedirect.com
N Musa, W Latip, RNZ Abd Rahman, AB Salleh… - Catalysts, 2018 - mdpi.com
… The current work encompasses the low temperature enzymatic synthesis of ethyl hexanoate … concentration, enzyme concentration on ethyl hexanoate synthesis were tested. Several …
Number of citations: 28 www.mdpi.com
M Benziane, K Khimeche, I Mokbel… - Journal of Chemical & …, 2013 - ACS Publications
… The lower values of G E for the system (ethyl hexanoate + tetradecane) result probably from an order/… The equimolar G E of (ethyl hexanoate + tetradecane) decreases with increasing …
Number of citations: 23 pubs.acs.org
H Matsuda, H Yamada, R Takahashi… - Journal of Chemical & …, 2011 - ACS Publications
… for boiling points, ethyl hexanoate (C 8 H 16 O … ethyl hexanoate at (40.00 to 101.3) kPa. The liquid–liquid equilibrium (LLE) data for the ternary mixture water + ethanol + ethyl hexanoate …
Number of citations: 19 pubs.acs.org
Y Li, Q Liu, W Huang, J Yang - The Journal of Chemical Thermodynamics, 2018 - Elsevier
… In this paper, methyl benzoate, ethyl hexanoate and methyl heptanoate were selected to … Vapor-liquid equilibrium data of the CO 2 -ethyl hexanoate system and the CO 2 -methyl …
Number of citations: 16 www.sciencedirect.com
T Matsui, H Iwasaki, K Matsumoto… - Bioscience …, 1994 - academic.oup.com
… analysis of the [3CO--ethyl hexanoate inclusion complex was done to elucidate the mechanism of flavor release in CD--ethanol solution. Ethyl hexanoate was used as a model aliphatic …
Number of citations: 17 academic.oup.com
SD Gawas, N Lokanath, VK Rathod - Biocatalysis, 2018 - degruyter.com
… Abstract: The present paper demonstrates application of biocatalysis to the synthesis of ethyl hexanoate, ie pineapple flavour ester, in a solvent free system. In order to evaluate the …
Number of citations: 16 www.degruyter.com

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